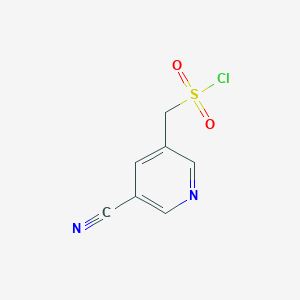
1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes two cyclopropane rings and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with cyclopropanecarboxaldehyde in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions: 1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl position, using reagents such as alkyl halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, organometallic reagents, and other nucleophiles.
Major Products Formed:
Oxidation: Cyclopropylmethylcyclopropanecarboxylic acid.
Reduction: Cyclopropylmethylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropylmethyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclopropane rings may also contribute to the compound’s reactivity and stability.
類似化合物との比較
Cyclopropanecarboxaldehyde: Similar structure but lacks the cyclopropylmethyl group.
Cyclopropylmethyl bromide: Similar structure but lacks the aldehyde group.
Cyclopropylmethylcyclopropane: Similar structure but lacks the aldehyde functional group.
Uniqueness: 1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde is unique due to the presence of both cyclopropane rings and an aldehyde group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC名 |
1-(cyclopropylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c9-6-8(3-4-8)5-7-1-2-7/h6-7H,1-5H2 |
InChIキー |
FLDXZZLLYLMRBP-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC2(CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


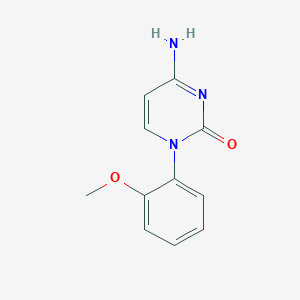
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)
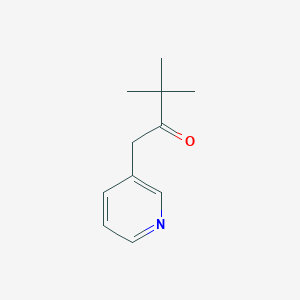
![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
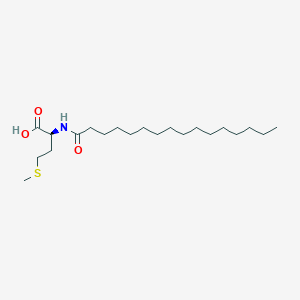
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)


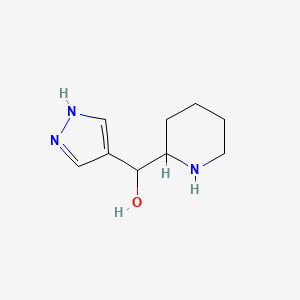

![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
